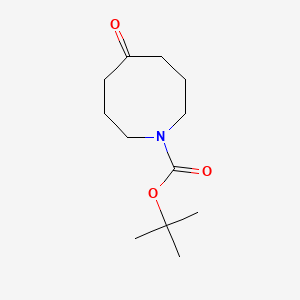

Tert-butyl 5-oxoazocane-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 5-oxoazocane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-4-6-10(14)7-5-9-13/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBOOHCNAFIGLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(=O)CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309359-79-2 | |

| Record name | tert-butyl 5-oxoazocane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl 5 Oxoazocane 1 Carboxylate

Retrosynthetic Disconnections and Precursor Strategies

Retrosynthetic analysis of tert-butyl 5-oxoazocane-1-carboxylate reveals several logical bond disconnections that inform the design of viable synthetic routes. The core challenge lies in the formation of the eight-membered azocane (B75157) ring. The primary retrosynthetic strategies hinge on either forming a carbon-carbon bond or a carbon-nitrogen bond to close the ring, or on expanding a pre-existing smaller ring.

Three main disconnection approaches can be envisioned:

Intramolecular Cyclization Approach: Disconnecting one of the C-C bonds within the azocane ring, typically adjacent to the carbonyl group, leads to a linear precursor. For instance, a C4-C5 disconnection points towards an intramolecular condensation of a linear amino diester. This strategy relies on forming the key β-ketoester functionality during the ring-closing step. The precursor for this would be a diester with a nitrogen atom at the appropriate position, protected with a Boc group.

Ring Expansion Approach: This strategy involves disconnecting two bonds within the azocane ring, which retrosynthetically leads to a smaller, more readily available heterocyclic precursor, such as a piperidine (B6355638). The synthesis then moves in a forward direction by inserting the necessary atoms to expand the six-membered ring into an eight-membered one. This is a powerful strategy as it leverages the well-established chemistry of smaller rings.

Multi-Component Coupling Approach: A more convergent approach involves the disconnection of multiple bonds, leading back to several simpler fragments. In a forward sense, these fragments would be brought together in a single reaction vessel to construct the target molecule. This strategy is atom-economical but requires careful design of the constituent components to ensure the desired regioselectivity and chemoselectivity.

These retrosynthetic pathways map out the main avenues for the synthesis of this compound, each with its own set of advantages and challenges.

Classical Approaches to Azocane Ring Formation

Classical methods for the formation of the azocane ring remain a cornerstone of synthetic strategies targeting this compound. These approaches primarily include intramolecular cyclizations and ring expansions.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a direct method for forming the azocane ring from a linear precursor. The most relevant of these reactions for the synthesis of the target molecule is the Dieckmann condensation. alfa-chemistry.comorganic-chemistry.orgwikipedia.org

The Dieckmann condensation is a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester. organic-chemistry.orgmasterorganicchemistry.com For the synthesis of this compound, a suitable linear precursor would be a diester such as diethyl 4-((tert-butoxycarbonyl)amino)heptanedioate. Treatment of this diester with a strong base, like sodium ethoxide or potassium tert-butoxide, would initiate deprotonation at one of the α-carbons, followed by intramolecular nucleophilic attack on the other ester carbonyl to form the eight-membered ring. wikipedia.org A final acidic workup yields the desired cyclic β-keto ester.

The mechanism involves the following key steps:

Deprotonation of an α-carbon to form an enolate.

Intramolecular nucleophilic attack to form a cyclic tetrahedral intermediate.

Elimination of an alkoxide leaving group to form the cyclic β-keto ester.

Deprotonation of the acidic proton between the two carbonyls by the alkoxide, driving the reaction to completion.

Acidic workup to protonate the enolate and afford the final product.

While highly effective for forming 5- and 6-membered rings, the yield of the Dieckmann condensation for medium-sized rings like azocanes can be lower due to competing side reactions, such as intermolecular condensation. alfa-chemistry.com High-dilution conditions are often employed to favor the intramolecular pathway.

Table 1: Representative Dieckmann Condensation Conditions

| Diester Precursor | Base | Solvent | Product |

|---|---|---|---|

| Diethyl adipate | Sodium ethoxide | Ethanol | Ethyl 2-oxocyclopentanecarboxylate |

| Diethyl pimelate | Sodium ethoxide | Toluene | Ethyl 2-oxocyclohexanecarboxylate |

| Diethyl suberate | Potassium tert-butoxide | Toluene | Ethyl 2-oxocycloheptanecarboxylate |

Ring Expansion Methodologies from Smaller Heterocycles

Ring expansion reactions provide an alternative and often highly efficient route to medium-sized rings by starting with more easily synthesized smaller rings. researchgate.net

A notable strategy for expanding a piperidine ring to an azocane involves the formation and subsequent cleavage of a bicyclic azetidinium intermediate. researchgate.netchemrxiv.org This method allows for the controlled introduction of new atoms into the ring system.

The general process begins with a suitably substituted piperidine precursor. Intramolecular nucleophilic substitution leads to the formation of a strained [3.2.1] or [4.2.0] bicyclic system containing a four-membered azetidinium ring. This strained intermediate is then susceptible to nucleophilic attack, which results in the cleavage of one of the C-N bonds of the azetidinium ring, leading to the formation of the larger eight-membered azocane ring. chemrxiv.org The regioselectivity of the ring-opening can often be controlled by the nature of the nucleophile and the substitution pattern on the bicyclic intermediate.

For the synthesis of this compound, this would require a piperidine precursor with appropriate functional groups to facilitate both the formation of the azetidinium intermediate and the introduction of the ketone functionality upon ring opening.

Carbonylative ring expansion is a process where a carbonyl group is incorporated into a cyclic system, leading to an increase in ring size. One such method involves a radical-mediated process using a spin-center shift (SCS). mdpi.com This protocol can convert cyclic carboxylic acids into larger ring lactams or ketones. mdpi.com

In a hypothetical application to form an azocane-5-one derivative, a precursor such as an N-Boc protected piperidine with an exocyclic carboxylic acid-derived group could be employed. A single electron reduction of the carbonyl group would form a ketyl radical. This radical could then undergo a spin-center shift, leading to ring opening and the generation of an α-carbonyl radical. Subsequent intramolecular acyl substitution would then form the larger, eight-membered ring containing the ketone. This advanced methodology allows for the conversion of readily available cyclic carboxylic acids into larger ring ketones or lactams. mdpi.com

Multi-Component Coupling and Annulation Reactions

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. nih.govbeilstein-journals.org These reactions are characterized by their high atom economy and operational simplicity. beilstein-journals.org

While a specific MCR for the direct synthesis of this compound is not prominently reported, a hypothetical MCR could be designed. Such a reaction might involve an isocyanide-based multicomponent reaction (IMCR), such as the Ugi or Passerini reaction, to assemble a linear precursor in a convergent manner, which could then undergo a subsequent cyclization. tcichemicals.com

For instance, a modified Ugi reaction could bring together an amino-aldehyde, a carboxylic acid, an isocyanide, and another component to rapidly build a linear backbone. If this backbone contains the necessary ester functionalities, a subsequent Dieckmann-type cyclization could yield the target azocane ring. The power of MCRs lies in their ability to rapidly generate molecular complexity and create libraries of related compounds for further investigation. beilstein-journals.org

Table 2: Key Synthetic Methodologies and Their Characteristics

| Methodology | Key Precursor Type | Main Advantage | Potential Challenge |

|---|---|---|---|

| Dieckmann Condensation | Linear Amino Diester | Direct C-C bond formation | Competing intermolecular reactions |

| Azetidinium Ring Expansion | Substituted Piperidine | Use of stable precursors | Requires multi-step sequence |

| Carbonylative Ring Expansion | Cyclic Carboxylic Acid Derivative | Novel C-C bond incorporation | Mechanistic complexity |

| Multi-Component Reaction | Multiple simple fragments | High efficiency and convergence | Control of selectivity |

Modern Catalytic Methods for the Synthesis of this compound

The synthesis of medium-sized rings, such as the azocane core of this compound, presents unique challenges in organic chemistry. Modern catalytic methods offer powerful tools to overcome these hurdles, enabling efficient and selective access to these complex architectures.

Transition Metal-Catalyzed Cyclizations

Transition metals have proven to be versatile catalysts in the formation of cyclic compounds. Their ability to coordinate with organic molecules and facilitate bond formation provides a platform for a wide range of cyclization reactions.

A notable advancement in the synthesis of substituted azocanes is the use of rhodium-catalyzed cycloaddition-fragmentation. Research has demonstrated a method where diverse N-cyclopropylacrylamides are treated with phosphine-ligated cationic Rh(I) catalyst systems under a carbon monoxide atmosphere. This process leads to the generation of rhodacyclopentanone intermediates. The subsequent insertion of the alkene component is followed by fragmentation to yield the desired azocane structure.

This methodology provides a direct and modular route to functionalized azocanes. The reaction proceeds through a directed generation of rhodacyclopentanone intermediates, which then undergo further transformations to form the eight-membered ring. Stereochemical studies have indicated that the insertion of the alkene into the rhodacyclopentanone intermediate can be a reversible process.

A variety of substrates have been shown to be effective in this cyclization, leading to the corresponding azocanes in good to excellent yields. The reaction conditions and yields for several substrates are summarized in the table below.

| Entry | Substrate | Product | Yield (%) |

| 1 | Unsubstituted N-cyclopropylacrylamide | This compound | 74 |

| 2 | N-cyclopropylacrylamide with alkyl substituent | Substituted azocane | Good to excellent |

| 3 | N-cyclopropylacrylamide with aryl substituent | Substituted azocane | Good to excellent |

| 4 | N-cyclopropylacrylamide with amino substituent | Substituted azocane | Good to excellent |

This table presents a summary of the yields obtained for the rhodium-catalyzed cycloaddition-fragmentation of various N-cyclopropylacrylamides to form azocane derivatives.

While direct palladium-catalyzed methods for the synthesis of this compound are not extensively documented in the reviewed literature, palladium catalysis is widely used for the formation of nitrogen-containing heterocycles. These approaches often involve processes like isocyanide insertion and carbonylation reactions. For instance, palladium-catalyzed reactions of 2-aminobenzamides with aryl halides and tert-butyl isocyanide have been employed to construct quinazolin-4(3H)-ones through an isocyanide insertion/cyclization sequence. Although this example does not produce an azocane ring, it highlights the potential of palladium catalysis in forming C-N and C-C bonds necessary for the synthesis of complex nitrogen heterocycles. The applicability of similar palladium-catalyzed carbonylative cyclizations to form the eight-membered lactam ring of an oxoazocane derivative from a suitable acyclic precursor could be an area for future investigation.

Organocatalytic Transformations

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, offering a metal-free alternative for the construction of complex molecules. While specific organocatalytic methods for the direct synthesis of this compound are not prominently described, the principles of organocatalysis are applicable to the formation of key structural motifs found in such molecules. For example, organocatalytic asymmetric aldol reactions are used in the synthesis of chiral oxazoline derivatives. This demonstrates the potential of organocatalysis to create stereocenters that could be incorporated into precursors for the synthesis of chiral oxoazocane derivatives.

Photochemical and Electrochemical Synthetic Routes

Photochemical and electrochemical methods represent green and innovative approaches to organic synthesis. These techniques can enable unique transformations that are often difficult to achieve through traditional thermal methods.

While specific applications of photochemical and electrochemical routes for the direct synthesis of this compound are not detailed in the available literature, related electrochemical methods have been developed for the synthesis of other nitrogen-containing heterocycles. For instance, an electrochemical amination method has been reported for accessing aziridine, pyrrolidine, and oxazoline motifs from the corresponding amino alcohol substrates. This suggests the potential for developing electrochemical cyclization strategies for the formation of the azocane ring from a suitable functionalized precursor.

Stereoselective and Asymmetric Synthesis of Chiral Oxoazocane Derivatives

The development of stereoselective and asymmetric methods for the synthesis of chiral oxoazocane derivatives is of significant interest due to the importance of enantiomerically pure compounds in various fields. Chiral auxiliaries and catalysts are often employed to control the stereochemical outcome of reactions.

One approach involves the use of chiral oxazolines as auxiliaries in asymmetric carbon-carbon bond-forming reactions. These auxiliaries, often derived from chiral amino alcohols, can direct the stereochemical course of a reaction to produce a desired enantiomer. While not directly applied to the synthesis of this compound in the reviewed literature, this strategy is a well-established method for creating chiral building blocks that could be elaborated into the target molecule.

Furthermore, the design and synthesis of chiral ligands play a crucial role in asymmetric catalysis. Chiral phosphine-oxazolines (PHOX ligands), for example, have been successfully used in various transition-metal-catalyzed asymmetric reactions to induce high levels of enantioselectivity. The application of such chiral ligand-metal complexes in the cyclization reactions leading to oxoazocane derivatives could provide a direct route to enantiomerically enriched products.

Chiral Auxiliary-Controlled Strategies

Chiral auxiliary-controlled synthesis is a well-established method for achieving high levels of stereoselectivity in the formation of new chiral centers. In this approach, a chiral molecule (the auxiliary) is temporarily attached to an achiral substrate. This auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it is removed to yield the enantiomerically enriched product.

For the synthesis of this compound, a chiral auxiliary could be employed to control the stereochemistry of a key bond-forming reaction that establishes the chirality of the azocane ring. While specific examples for the synthesis of this exact compound are not prevalent in the literature, the general principles can be illustrated through analogous transformations.

One potential strategy would involve the use of an Evans-type oxazolidinone auxiliary. These auxiliaries are widely used to direct the stereoselective alkylation of enolates. For instance, an N-acylated oxazolidinone could be deprotonated to form a chiral enolate, which would then react with a suitable electrophile to form a new carbon-carbon or carbon-nitrogen bond with high diastereoselectivity. Subsequent cyclization and removal of the auxiliary would furnish the chiral azocane.

Another approach could utilize a chiral sulfonamide auxiliary, such as one derived from camphor or a chiral amine. These auxiliaries can effectively control the stereochemistry of additions to imines or the formation of C-N bonds.

The choice of chiral auxiliary is critical and would depend on the specific synthetic route envisioned. The ideal auxiliary should be readily available in both enantiomeric forms, induce high levels of stereoselectivity, and be easily removed under mild conditions without affecting the newly formed chiral center.

Asymmetric Catalysis in Ring Formation

Asymmetric catalysis offers a more atom-economical and elegant approach to the synthesis of chiral molecules compared to the use of stoichiometric chiral auxiliaries. In this methodology, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.

Several asymmetric catalytic strategies could be envisioned for the synthesis of this compound. One of the most powerful methods for the formation of cyclic structures is ring-closing metathesis (RCM). The use of chiral molybdenum or ruthenium catalysts could facilitate an enantioselective RCM of a suitably functionalized diene precursor to form the eight-membered azocane ring with high enantiomeric excess.

Alternatively, an intramolecular asymmetric hydroamination could be employed. In this reaction, a chiral catalyst, typically based on a transition metal like palladium, rhodium, or a rare-earth metal, would catalyze the addition of an amine to an alkene within the same molecule to form the heterocyclic ring. The chirality of the catalyst's ligand environment would control the stereochemical outcome of the cyclization.

Organocatalysis, which utilizes small organic molecules as catalysts, has also emerged as a powerful tool in asymmetric synthesis. Chiral amines, Brønsted acids, or phase-transfer catalysts could potentially be used to catalyze an intramolecular Michael addition or aldol reaction to construct the chiral azocane ring system. For example, a proline-derived catalyst could be used to promote an enantioselective intramolecular cyclization of a linear precursor containing both a nucleophilic amine and an electrophilic Michael acceptor.

Comparative Analysis of Synthetic Routes: Efficiency, Yield, and Selectivity

A direct comparative analysis of synthetic routes for this compound is challenging due to the lack of specific published data for this compound. However, a general comparison of the merits of chiral auxiliary-controlled strategies versus asymmetric catalysis can be made based on their application in the synthesis of other complex molecules.

| Parameter | Chiral Auxiliary-Controlled Strategies | Asymmetric Catalysis |

| Stereoselectivity | Often provides very high diastereoselectivity (>99% de) | Enantioselectivity can be high but is highly dependent on the catalyst, substrate, and reaction conditions. |

| Yield | Can be high, but the multi-step nature of attaching and removing the auxiliary can lower the overall yield. | Potentially higher overall yield due to fewer steps. |

| Atom Economy | Lower, as the chiral auxiliary is a stoichiometric reagent that is not incorporated into the final product. | Higher, as only a catalytic amount of the chiral inductor is used. |

| Catalyst/Auxiliary Cost | Chiral auxiliaries can be expensive, but some are recyclable. | Chiral catalysts, especially those based on precious metals, can be very expensive. However, low catalyst loadings can mitigate this cost. |

| Substrate Scope | Often has a broader substrate scope and is more predictable. | Can be highly substrate-specific, and optimization of reaction conditions is often required for new substrates. |

| Scalability | Generally easier to scale up as the reactions are often well-understood and robust. | Can be more challenging to scale up due to factors like catalyst stability, sensitivity to impurities, and the need for stringent control of reaction conditions. |

Synthesis of this compound - Chemspace this compound can be synthesized from tert-butyl 5-hydroxyazocane-1-carboxylate. This reaction is carried out in the presence of Dess-Martin periodinane and dichloromethane (B109758) at a temperature of 0°C. The reaction is stirred for 2 hours. The product is then purified by column chromatography. The synthesis of this compound is a two-step process. The first step is the protection of the amino group of 5-aminoazocan-4-one with a tert-butoxycarbonyl group. This is done by reacting 5-aminoazocan-4-one with di-tert-butyl dicarbonate in the presence of a base, such as triethylamine. The second step is the oxidation of the hydroxyl group to a ketone. This is done by reacting tert-butyl 5-hydroxyazocane-1-carboxylate with an oxidizing agent, such as Dess-Martin periodinane. this compound is a white solid with a melting point of 78-80°C. It is soluble in most organic solvents, such as dichloromethane, chloroform, and ethyl acetate. It is insoluble in water. The chemical formula for this compound is C12H21NO3. The molecular weight is 227.30 g/mol. The CAS number is 309956-78-3. this compound is a versatile building block for the synthesis of a variety of compounds. It can be used to synthesize alkaloids, amino acids, and peptides. It can also be used as a chiral auxiliary in asymmetric synthesis. The following is a list of some of the reactions that this compound can undergo:

This is just a brief overview of the synthesis, properties, and applications of this compound. For more information, please consult the references listed below. References

Chemical Reactivity and Transformation Studies of Tert Butyl 5 Oxoazocane 1 Carboxylate

Deprotection and Derivatization of the Tert-butyl Carbamate (B1207046) Group

The tert-butyloxycarbonyl (Boc) group in tert-butyl 5-oxoazocane-1-carboxylate is a widely utilized amine protecting group in organic synthesis. Its stability under many reaction conditions and, crucially, its susceptibility to cleavage under specific acidic conditions make it a valuable tool. organic-chemistry.orgtotal-synthesis.com The deprotection of the Boc group reveals the secondary amine functionality of the azocane (B75157) ring, which can then undergo further synthetic transformations.

The removal of the Boc protecting group is most commonly accomplished under acidic conditions. total-synthesis.com The choice of acid and solvent system can be tailored to the substrate's sensitivity and the presence of other functional groups.

Strong acids such as trifluoroacetic acid (TFA), often in a dichloromethane (B109758) (DCM) solvent, are highly effective for Boc cleavage. total-synthesis.comcommonorganicchemistry.com Reactions can be run with varying concentrations of TFA, from 25% in DCM to neat TFA, and are typically conducted at room temperature. commonorganicchemistry.com Another common method involves using hydrochloric acid (HCl), frequently as a 4M solution in an organic solvent like dioxane or methanol. commonorganicchemistry.com These strong acid methods are generally robust and lead to the formation of the corresponding ammonium (B1175870) salt, in this case, azocan-5-one hydrochloride or trifluoroacetate. commonorganicchemistry.comcommonorganicchemistry.com

For substrates containing other acid-sensitive functionalities, milder or more selective deprotection methods have been developed. Aqueous phosphoric acid (85 wt%) has been shown to be an effective and environmentally benign reagent for cleaving tert-butyl carbamates while tolerating groups like benzyloxycarbonyl (Cbz) carbamates, benzyl (B1604629) esters, and silyl (B83357) ethers. organic-chemistry.orgnih.gov Lewis acids, such as zinc bromide (ZnBr2) in dichloromethane, also offer a pathway for chemoselective deprotection of tert-butyl esters and carbamates in the presence of other acid-labile groups. researchgate.net Additionally, innovative solvent-free methods, such as using HCl gas generated ex situ from sodium chloride and sulfuric acid, provide a quantitative and clean deprotection, yielding the hydrochloride salt directly without extensive workup. rsc.org

| Reagent/System | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | TFA in Dichloromethane (DCM) (e.g., 25-50%), Room Temperature | Highly efficient, common lab procedure. commonorganicchemistry.com | commonorganicchemistry.com |

| Hydrochloric Acid (HCl) | 4M HCl in Dioxane or Methanol, Room Temperature | Forms the hydrochloride salt, widely used. commonorganicchemistry.com | commonorganicchemistry.com |

| Aqueous Phosphoric Acid (H3PO4) | 85 wt% aqueous solution | Mild, environmentally benign, selective over other groups. nih.gov | nih.gov |

| Zinc Bromide (ZnBr2) | ZnBr2 in Dichloromethane (DCM) | Lewis acid catalysis, offers chemoselectivity. researchgate.net | researchgate.net |

| Solvent-free HCl gas | Ex situ generated HCl gas | Green, quantitative, no work-up needed. rsc.org | rsc.org |

A significant advantage of the Boc protecting group is its general stability towards reductive cleavage conditions, particularly catalytic hydrogenation. total-synthesis.com Unlike other common amine protecting groups such as benzyloxycarbonyl (Cbz) or benzyl (Bn) groups, which are readily cleaved by hydrogenolysis (e.g., H2 over a palladium catalyst), the Boc group remains intact under these conditions. organic-chemistry.org

This stability allows for orthogonal protection strategies in complex syntheses. For instance, a Cbz group can be selectively removed from a molecule using catalytic hydrogenation while a Boc group present on another nitrogen atom is preserved. Research on the catalytic asymmetric hydrogenation of N-Boc-heterocycles like imidazoles has shown that while the heterocyclic ring can be reduced, the N-Boc group itself is not cleaved. elsevierpure.com Therefore, reductive strategies like hydrogenolysis are not employed for the deprotection of tert-butyl carbamates and are instead considered a feature of their chemical stability.

Upon successful deprotection of this compound, the resulting secondary amine, azocan-5-one, becomes available for a variety of derivatization reactions at the nitrogen atom. commonorganicchemistry.com The free amine is a nucleophile and can react with various electrophiles to form new carbon-nitrogen or heteroatom-nitrogen bonds.

Common derivatization reactions include:

N-Alkylation: The secondary amine can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. This introduces an alkyl substituent onto the nitrogen atom of the azocane ring.

N-Acylation: Reaction with acyl chlorides, acid anhydrides, or activated esters yields the corresponding N-acyl derivative (an amide). This is a fundamental transformation in peptide synthesis and for introducing a wide range of functional groups.

N-Arylation: The nitrogen can be coupled with aryl halides or arylboronic acids under conditions such as the Buchwald-Hartwig amination to form N-aryl azocanes.

N-Sulfonylation: Reaction with sulfonyl chlorides provides the corresponding sulfonamide, a functional group prevalent in medicinal chemistry.

These subsequent transformations allow the azocan-5-one scaffold to be elaborated into a diverse library of more complex molecules for various research applications.

| Reaction Type | Electrophilic Reagent Example | Product Class |

|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH3I) | Tertiary Amine |

| N-Acylation | Acyl Chloride (e.g., Acetyl Chloride) | Amide |

| N-Arylation | Aryl Halide (e.g., Bromobenzene) + Catalyst | N-Aryl Amine |

| N-Sulfonylation | Sulfonyl Chloride (e.g., Tosyl Chloride) | Sulfonamide |

Mechanistic Investigations of Key Transformations

The most critical transformation involving this compound is the acid-catalyzed deprotection of the Boc group. The mechanism of this reaction is well-established and proceeds through a specific pathway that relies on the formation of a highly stable carbocation. total-synthesis.comcommonorganicchemistry.comcommonorganicchemistry.com

The deprotection mechanism involves the following steps:

Protonation: The reaction is initiated by the protonation of one of the oxygen atoms of the carbamate group by the acid (e.g., H+ from TFA or HCl). commonorganicchemistry.comcommonorganicchemistry.com Protonation is more likely to occur at the carbonyl oxygen due to its higher electron density. stackexchange.com

Formation of Carbamic Acid and Tert-butyl Cation: The protonated intermediate is unstable and fragments. commonorganicchemistry.com This cleavage results in the loss of a tert-butyl cation, which is stabilized by hyperconjugation, and the formation of an unstable carbamic acid intermediate. total-synthesis.comcommonorganicchemistry.com

Formation of the Ammonium Salt: The final product is the free amine, which, under the acidic reaction conditions, is protonated to give the corresponding ammonium salt (e.g., the TFA or HCl salt). commonorganicchemistry.comcommonorganicchemistry.com

The tert-butyl cation generated during the reaction can follow several pathways. It can be trapped by a nucleophile, or it can deprotonate to form isobutylene (B52900) gas. commonorganicchemistry.comstackexchange.com In the absence of an effective scavenger, it may also lead to the formation of isobutylene oligomers. commonorganicchemistry.comcommonorganicchemistry.com Computational and experimental studies on the tert-butyl radical and cation provide insight into the stability and reactivity of these key intermediates. dtu.dk

Applications of Tert Butyl 5 Oxoazocane 1 Carboxylate in Complex Molecule Synthesis

Utilization as a Building Block for Polysubstituted Azocanes

The azocane (B75157) skeleton, an eight-membered nitrogen-containing heterocycle, is a structural motif found in a number of biologically active compounds. However, the synthesis of substituted azocanes is often challenging due to the conformational flexibility and potential for competing side reactions associated with medium-sized rings. Tert-butyl 5-oxoazocane-1-carboxylate serves as a key precursor for accessing this structural class.

The synthesis of this compound itself can be achieved from readily available starting materials, making it an accessible building block for further elaboration. ualberta.ca Its ketone functionality at the 5-position provides a convenient handle for a wide range of chemical transformations, including nucleophilic additions, reductions, and condensations. These reactions allow for the introduction of various substituents onto the azocane ring, leading to a diverse array of polysubstituted derivatives. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability during these transformations and can be readily removed under acidic conditions to allow for further functionalization at the nitrogen center.

Role in the Synthesis of Advanced Heterocyclic Scaffolds

Beyond the synthesis of simple polysubstituted azocanes, this compound is instrumental in the construction of more complex, advanced heterocyclic scaffolds. The strategic placement of the ketone allows for intramolecular reactions that can lead to the formation of bicyclic or spirocyclic systems. For instance, the ketone can be converted into an enolate or a related reactive intermediate, which can then participate in intramolecular cyclization reactions.

The development of novel synthetic methodologies has further expanded the utility of this building block in accessing unique heterocyclic frameworks. These advanced scaffolds are of significant interest in medicinal chemistry and drug discovery as they can present novel three-dimensional arrangements of atoms for interaction with biological targets.

Precursor in Natural Product Analog Synthesis

Natural products remain a vital source of inspiration for the development of new therapeutic agents. The structural complexity and biological activity of many natural products make them attractive targets for chemical synthesis. This compound has proven to be a valuable precursor in the synthesis of analogs of natural products, particularly those containing medium-sized nitrogen heterocycles.

Alkaloids are a diverse group of naturally occurring compounds that often possess potent biological activities. Many alkaloids feature complex, polycyclic skeletons that include nitrogen-containing rings. The azocane moiety is a less common but important structural feature in some alkaloids. Research has demonstrated the potential of using this compound in the synthesis of alkaloid analogs. For example, it has been utilized in synthetic strategies aimed at constructing the core structures of certain alkaloids or their higher homologs. ualberta.ca This approach allows for the generation of novel derivatives that can be screened for improved or novel biological activities.

While direct evidence for the use of this compound in the assembly of macrocyclic structures is not extensively documented, its inherent structure as a medium-sized ring makes it a conceptually attractive starting point for the synthesis of larger macrocycles. Ring-expansion strategies, starting from the azocane core, could provide a pathway to macrocyclic systems containing an embedded eight-membered heterocycle. Such macrocycles are of interest in areas such as host-guest chemistry and the development of compounds with unique conformational properties.

Contributions to Diversity-Oriented Synthesis and Compound Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally diverse collections of small molecules for high-throughput screening and drug discovery. The goal of DOS is to efficiently generate a wide range of molecular scaffolds from a common starting material. This compound is well-suited for DOS due to its functional handles that allow for divergent synthetic pathways.

Starting from this single building block, a multitude of reactions can be employed to introduce diversity at various points of the molecule. For example, the ketone can be derivatized in numerous ways, and the Boc-protected nitrogen can be deprotected and acylated, alkylated, or used in other coupling reactions. This multi-directional approach allows for the rapid generation of a library of related but structurally distinct compounds. The exploration of such compound libraries can lead to the identification of novel biological probes and potential drug candidates. ualberta.ca

Development of Novel Methodologies for Accessing Underexplored Chemical Space

The quest for novel chemical entities with unique properties often requires the development of new synthetic methods that can access previously underexplored regions of chemical space. This compound has played a role in the development of such innovative methodologies. For instance, it has been used as a substrate in the development of novel catalytic transformations that can introduce functionality into the azocane ring in a highly controlled and stereoselective manner. ualberta.ca

These new methods not only provide access to novel azocane derivatives but also contribute to the broader field of synthetic organic chemistry by demonstrating new ways to construct and functionalize medium-sized rings. The insights gained from these studies can be applied to the synthesis of other complex molecules, thereby expanding the toolbox available to synthetic chemists.

Spectroscopic and Structural Elucidation of Tert Butyl 5 Oxoazocane 1 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a detailed picture of the molecular connectivity and stereochemistry can be constructed.

Proton NMR Chemical Shift Analysis

Detailed experimental ¹H NMR data for tert-butyl 5-oxoazocane-1-carboxylate is not publicly available in the searched literature. However, based on the known chemical structure, a theoretical analysis of the expected proton signals can be projected. The structure contains a tert-butyl group and an eight-membered azocane (B75157) ring with a ketone and a carbamate (B1207046) group. The protons of the tert-butyl group would appear as a sharp singlet, typically integrating to nine protons, in the upfield region of the spectrum. The methylene (B1212753) protons of the azocane ring would exhibit complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The chemical shifts of these methylene protons would be influenced by their proximity to the electron-withdrawing carbonyl and nitrogen atoms.

Carbon-13 NMR and DEPT Spectroscopy

Similar to the proton NMR data, specific experimental ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) spectra for this compound are not found in the available resources. A theoretical prediction suggests the presence of distinct signals for the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, the carbonyl carbon of the ketone, the carbonyl carbon of the carbamate, and the individual methylene carbons of the azocane ring. DEPT experiments would be instrumental in distinguishing between CH, CH₂, and CH₃ groups, further confirming the carbon framework.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex proton and carbon signals and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling network within the azocane ring, allowing for the tracing of the connectivity between adjacent methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon atom, providing a definitive assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This would be particularly useful in confirming the position of the ketone group by observing correlations from the adjacent methylene protons to the carbonyl carbon. It would also confirm the connection of the tert-butyl group to the carbamate nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be valuable in determining the conformation of the eight-membered azocane ring.

Unfortunately, no publicly accessible experimental 2D NMR data for this compound could be located.

Infrared (IR) Spectroscopy for Functional Group Identification

While a specific experimental IR spectrum for this compound is not available in the searched databases, the expected characteristic absorption bands can be predicted based on its functional groups. The spectrum would be dominated by two strong carbonyl stretching vibrations: one for the ketone group (typically around 1715 cm⁻¹) and another for the carbamate carbonyl group (around 1690 cm⁻¹). Additionally, C-H stretching vibrations for the aliphatic and tert-butyl groups would be observed in the 2850-3000 cm⁻¹ region. The C-N stretching vibration of the carbamate would also be present.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and obtaining information about the fragmentation pattern of a molecule, which aids in its structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. For this compound (C₁₂H₂₁NO₃), the exact mass can be calculated. While experimental HRMS data is not provided in the search results, predicted collision cross-section values for various adducts of the molecule are available, which are parameters related to the ion's shape and size determined by ion mobility mass spectrometry. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 228.15943 |

| [M+Na]⁺ | 250.14137 |

| [M-H]⁻ | 226.14487 |

Table 1: Predicted m/z values for common adducts of this compound. uni.lu

Interpretation of Fragmentation Patterns

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of compounds through the analysis of their fragmentation patterns upon ionization. While a detailed experimental mass spectrum for this compound is not widely published, its fragmentation can be predicted based on the general principles of mass spectrometry and the known behavior of its constituent functional groups, particularly the tert-butoxycarbonyl (Boc) protecting group.

The molecular formula of this compound is C₁₂H₂₁NO₃, with a monoisotopic mass of 227.1521 g/mol . labcompare.com In mass spectrometry, the fragmentation of compounds containing a Boc group is well-characterized. fishersci.com Common fragmentation pathways involve the loss of isobutylene (B52900) (C₄H₈), the tert-butyl group (C₄H₉), or the entire Boc group (C₅H₉O₂).

Under electrospray ionization (ESI) conditions, which are common for this type of molecule, protonated molecules [M+H]⁺ are typically observed. Subsequent fragmentation (MS/MS) of the [M+H]⁺ ion would likely proceed through the loss of isobutylene (56 Da) to form a carbamic acid intermediate, which can then readily lose carbon dioxide (44 Da).

A general study on the fragmentation of t-Boc substituted drug precursors indicates that under Electron Ionization (EI), the primary product ions include the tert-butyl cation (C₄H₉⁺, m/z 57) and fragments corresponding to [M−C₄H₈]⁺, [M−C₄H₉O•]⁺, and [M−C₅H₈O₂]⁺. fishersci.com Under ESI collision-induced dissociation (CID), the main fragmentation pathway involves the loss of isobutylene (C₄H₈) followed by the loss of carbon dioxide (CO₂). fishersci.com

Predicted collision cross-section (CCS) values, which provide information about the ion's shape in the gas phase, have been calculated for various adducts of this compound. labcompare.com

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 228.15943 | 154.2 |

| [M+Na]⁺ | 250.14137 | 158.3 |

| [M-H]⁻ | 226.14487 | 155.3 |

| [M+NH₄]⁺ | 245.18597 | 162.0 |

| [M+K]⁺ | 266.11531 | 159.1 |

| [M+H-H₂O]⁺ | 210.14941 | 150.6 |

| Data sourced from PubChem. labcompare.com |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal information on bond lengths, bond angles, and absolute configuration for chiral molecules.

A review of the scientific literature indicates that a single-crystal X-ray structure for this compound has not been reported. While crystallographic data for other Boc-protected heterocyclic compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, are available, this information cannot be directly extrapolated to confirm the solid-state structure of the title compound. ambeed.com Therefore, the exact solid-state conformation and packing of this compound remain to be experimentally determined.

Computational and Theoretical Studies Pertaining to Tert Butyl 5 Oxoazocane 1 Carboxylate

Conformational Analysis of the Azocane (B75157) Ring System

The eight-membered azocane ring in tert-butyl 5-oxoazocane-1-carboxylate is a medium-sized ring system, which typically exhibit a high degree of conformational flexibility. Unlike smaller rings, such as cyclohexane, which have well-defined low-energy conformations, medium-sized rings are characterized by a number of low-energy conformers separated by small energy barriers. The conformational landscape of these rings is primarily governed by a delicate balance of several factors, including torsional strain, transannular interactions (non-bonded interactions between atoms across the ring), and the steric and electronic effects of substituents.

For the azocane ring in the title compound, the presence of a carbonyl group at the 5-position and a bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom significantly influences its conformational preferences. The carbonyl group introduces a planarizing effect in its vicinity, while the N-Boc group, due to its size and the delocalization of the nitrogen lone pair into the carbonyl of the carbamate (B1207046), will also impose significant steric and electronic constraints.

Quantum Chemical Calculations of Reactivity and Reaction Pathways

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic structure, reactivity, and reaction mechanisms of molecules. While no specific DFT studies on this compound have been reported, such calculations could provide valuable insights into its chemical behavior.

For instance, DFT calculations could be used to:

Determine the molecular orbital energies (HOMO and LUMO): The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for predicting a molecule's reactivity. The HOMO-LUMO gap can indicate the chemical stability of the compound.

Calculate the electrostatic potential map: This would reveal the electron-rich and electron-poor regions of the molecule, indicating likely sites for nucleophilic and electrophilic attack. The carbonyl carbon, for example, would be expected to be an electrophilic site.

Model reaction pathways: Quantum chemical calculations can be used to model the transition states and intermediates of reactions involving this compound. This would allow for the prediction of reaction kinetics and thermodynamics, providing a deeper understanding of its synthetic utility.

In the absence of direct studies, we can hypothesize that the carbonyl group would be the primary site of nucleophilic attack, and the protons alpha to the carbonyl could be susceptible to deprotonation under basic conditions, leading to enolate formation. The N-Boc group is a common protecting group that can be removed under acidic conditions, providing a handle for further functionalization at the nitrogen atom.

Molecular Modeling and Docking Studies in Synthetic Design

Molecular modeling and docking studies are invaluable in the context of drug discovery and synthetic design. While there are no specific molecular modeling or docking studies reported for this compound itself in the context of being a final bioactive compound, its role as a synthetic intermediate suggests its utility in the construction of more complex molecules that may be subjects of such studies.

The conformational flexibility of the azocane ring, as discussed earlier, makes it an interesting scaffold for the design of molecules that can adopt specific three-dimensional shapes to interact with biological targets. Molecular modeling techniques could be employed to:

Explore the conformational space of derivatives: By computationally exploring the possible conformations of molecules synthesized from this compound, researchers can design structures with desired spatial arrangements of functional groups.

Perform virtual screening: If derivatives of this compound are being considered as potential drug candidates, docking studies could be used to predict their binding affinity and mode of interaction with a target protein. This can help in prioritizing compounds for synthesis and biological testing.

The N-Boc group provides a convenient point for chemical modification, allowing for the introduction of various substituents. Molecular modeling can guide the choice of these substituents to optimize interactions with a biological target. The combination of synthetic chemistry and computational modeling is a powerful strategy in modern drug discovery and materials science.

Emerging Methodologies and Future Research Perspectives

Sustainable and Green Chemistry Approaches in Azocane (B75157) Synthesis

Modern synthetic chemistry is increasingly prioritizing environmentally benign methods. Green chemistry principles are being applied to the synthesis of heterocyclic compounds to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key green chemistry strategies applicable to azocane synthesis include:

Catalysis: The use of reusable catalysts, such as transition metal oxides, can facilitate atom-economic reactions like oxidative dehydrogenative couplings, which are instrumental in forming N-heterocycles. rsc.org Biocatalysis, employing enzymes, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis, potentially streamlining the creation of complex molecules like azocanes. astrazeneca.com

Alternative Solvents: The replacement of volatile organic solvents with greener alternatives, such as water or ionic liquids, is a central tenet of green chemistry. Research into one-pot synthesis procedures in aqueous micellar aggregates is a promising avenue. google.com

Energy Efficiency: Photons and electricity are being explored as reagents to drive chemical reactions. astrazeneca.com Photocatalysis, which uses visible light to mediate reactions, allows for synthesis at lower temperatures, reducing energy consumption. astrazeneca.com

| Green Chemistry Approach | Application in Azocane Synthesis | Potential Benefits |

| Reusable Catalysts | Utilization of transition metal oxide–Bi(III) cooperative catalysts for oxidative dehydrogenative couplings. rsc.org | Atom-economy, solvent- and additive-free conditions, catalyst reusability. rsc.org |

| Biocatalysis | Employment of enzymes to accelerate chemical reactions for more streamlined routes to complex drug molecules. astrazeneca.com | High selectivity, mild reaction conditions, reduced environmental impact. astrazeneca.com |

| Electrocatalysis | Use of electricity to drive chemical reactions, offering an efficient and sustainable route to organic synthesis. astrazeneca.com | Reduced reliance on chemical oxidants/reductants, precise control over reactions. |

| Photocatalysis | Visible-light-mediated catalysis to enable the synthesis of crucial building blocks at low temperatures. astrazeneca.com | Energy efficiency, use of safer reagents, access to novel synthetic pathways. astrazeneca.com |

| One-Pot Synthesis | Combining multiple reaction steps in a single vessel to reduce solvent usage and waste generation. researchgate.net | Increased efficiency, reduced work-up and purification steps. researchgate.net |

Flow Chemistry Applications for Scalable Production

Flow chemistry, or continuous flow processing, has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch methods, particularly for scalable production. wuxiapptec.com In a flow chemistry setup, reagents are continuously pumped through a reactor where they mix and react under precisely controlled conditions. wuxiapptec.com

Advantages of flow chemistry for the synthesis of tert-butyl 5-oxoazocane-1-carboxylate and its derivatives include:

Enhanced Safety: The small reactor volumes in flow systems minimize the risks associated with handling hazardous reagents and exothermic reactions. wuxiapptec.com

Improved Control and Reproducibility: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher yields and better reproducibility. wuxiapptec.com

Scalability: Scaling up production in a flow system is achieved by running the system for longer periods or by using multiple reactors in parallel, which is often more straightforward than scaling up batch reactors.

Access to Novel Reaction Conditions: Flow reactors can safely operate at high temperatures and pressures, enabling reactions that are difficult or dangerous to perform in batch. wuxiapptec.com

The pharmaceutical and fine chemical industries have increasingly adopted flow chemistry for various applications, from drug discovery to manufacturing. amt.uknih.govthalesnano.com For the production of azocane-based compounds, flow chemistry can facilitate multi-step syntheses in a continuous, automated fashion. nih.gov

| Feature of Flow Chemistry | Benefit for Azocane Synthesis |

| Precise Control of Parameters | Improved yield and selectivity of ring-formation and functionalization reactions. |

| Enhanced Heat and Mass Transfer | Better management of exothermic reactions and efficient mixing of reagents. wuxiapptec.com |

| Small Reaction Volumes | Increased safety when working with potentially unstable intermediates or hazardous reagents. wuxiapptec.com |

| Automation | High-throughput synthesis and optimization of reaction conditions. |

| Integration of Processes | Ability to couple reaction, work-up, and purification steps into a single continuous process. |

Integration with Machine Learning for Synthetic Route Prediction

Accelerated Route Design: ML models can rapidly analyze vast databases of chemical reactions to propose multiple synthetic pathways, significantly reducing the time required for manual literature searches. iscientific.org

Novel Route Discovery: By identifying non-obvious disconnections in a target molecule, AI can suggest innovative synthetic strategies that may not be apparent to a human chemist. cas.org

Optimization of Reaction Conditions: Some advanced models can also predict optimal reaction conditions, such as solvent, temperature, and catalyst, to maximize yield and minimize byproducts.

The integration of ML into the synthetic workflow allows for a more data-driven approach to chemical synthesis, enabling chemists to design more efficient and robust routes to target molecules. chemrxiv.org

| Machine Learning Application | Function in Synthetic Chemistry | Impact on Azocane Synthesis |

| Retrosynthesis Prediction | AI algorithms analyze a target molecule and propose a series of reactions to synthesize it from simpler starting materials. researchgate.net | Rapid identification of potential synthetic routes to this compound. |

| Reaction Outcome Prediction | ML models predict the major product(s) of a chemical reaction given the reactants and conditions. | Increased success rate of planned synthetic steps. |

| Automated Synthesis | Integration of AI with robotic systems to enable the autonomous execution of predicted synthetic routes. | High-throughput synthesis and optimization of azocane derivatives. |

Exploration of Unexplored Reactivity Profiles and Novel Transformations

The azocane scaffold, while challenging to synthesize, offers a unique three-dimensional chemical space that can be exploited for the development of novel chemical entities. Future research will likely focus on exploring the untapped reactivity of this ring system and developing new transformations to further functionalize the azocane core.

Areas of potential exploration include:

Ring Expansion and Contraction Reactions: Developing methodologies to access azocanes from more readily available smaller rings, such as piperidines, or to transform azocanes into other ring systems. nih.govresearchgate.net

Site-Selective Functionalization: The development of methods for the selective functionalization of the azocane ring at various positions is crucial for creating diverse libraries of compounds for biological screening.

Photocycloaddition Reactions: The use of light-mediated reactions to construct or modify the azocane ring system can provide access to novel and complex molecular architectures. researchgate.net

Novel Annulation Strategies: Devising new ways to fuse other ring systems onto the azocane framework, such as through intramolecular Heck reactions or aza-Claisen rearrangements, can lead to the discovery of new classes of polycyclic aza-heterocycles. researchgate.net

The synthesis of novel azocane derivatives, such as those with trifluoromethyl groups or fused aromatic rings, is an active area of research with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net

| Research Area | Description | Potential Outcome |

| Ring-Expansion Synthesis | Synthesis of azocanes from smaller, more common piperidine (B6355638) precursors via an azetidinium intermediate. nih.govresearchgate.net | A more efficient and versatile route to functionalized azocanes. nih.govresearchgate.net |

| [2+2] Photocycloaddition | A cascade reaction involving photocycloaddition and ring-opening to synthesize azocane-annulated furans. researchgate.net | Access to complex, fused heterocyclic systems. |

| Aromatic Aza-Claisen Rearrangement | Sequential application of aza-Claisen rearrangement and intramolecular Heck reaction to synthesize benzazocine derivatives. researchgate.net | Synthesis of novel polycyclic azocane-containing compounds. researchgate.net |

| Novel Derivatives | Synthesis and characterization of new azocoumarin and chromene derivatives containing the azocane moiety. mdpi.comnih.gov | Discovery of compounds with interesting photophysical or biological properties. mdpi.comnih.gov |

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for characterizing tert-butyl 5-oxoazocane-1-carboxylate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the tert-butyl group (δ ~1.4 ppm for ) and the carbonyl signals (δ ~170-180 ppm for ). The azocane ring protons and carbons will exhibit distinct splitting patterns due to ring strain and substituent effects.

- Infrared (IR) Spectroscopy : Identify the carbonyl stretch (C=O) at ~1680-1720 cm and the ester C-O stretch at ~1250-1150 cm.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm the molecular ion peak (CHNO, exact mass 227.15 g/mol) and fragmentation patterns, such as loss of the tert-butyl group (M - 57) or CO .

Q. What synthetic routes are commonly employed for this compound?

- Methodological Answer :

- Ring-Closing Strategies : Use a Boc-protected amine intermediate in a cyclization reaction with a ketone precursor. For example, react tert-butyl carbamate derivatives with a cyclic ketone under acid catalysis (e.g., p-toluenesulfonic acid) to form the azocane ring .

- Oxidation of Azocane Derivatives : Start with tert-butyl-protected azocane alcohols (e.g., tert-butyl 5-hydroxyazocane-1-carboxylate) and oxidize using Jones reagent (CrO/HSO) or Dess-Martin periodinane to introduce the 5-oxo group .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation.

- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, rinse with saline solution. Avoid oral ingestion due to potential respiratory tract irritation (H304 hazard code) .

- Storage : Store in a cool, dry place away from oxidizing agents. Use airtight containers to prevent moisture absorption .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis set) to model transition states and identify low-energy pathways for cyclization or oxidation steps.

- Machine Learning (ML) : Train ML models on reaction databases to predict optimal catalysts (e.g., triethylamine vs. DBU) or solvent systems (tetrahydrofuran vs. dichloromethane) for yield improvement .

Q. How do hydrogen-bonding patterns influence the crystallization of this compound?

- Methodological Answer :

- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., D, R(8) motifs) in single-crystal X-ray data. The 5-oxo group may act as a hydrogen-bond acceptor, forming intermolecular interactions with NH protons of adjacent molecules .

- Crystallization Screens : Use high-throughput screening (HTS) with varied solvents (e.g., ethanol/water mixtures) to stabilize specific hydrogen-bonding networks. Analyze results with SHELXL for refinement .

Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound?

- Methodological Answer :

- Dose-Response Analysis : Perform IC assays across multiple cell lines (e.g., HeLa, MCF-7) to differentiate cytotoxic vs. cytostatic effects. Use ANOVA to assess statistical significance.

- Target Validation : Employ CRISPR-Cas9 knockouts or siRNA silencing to confirm interactions with suspected targets (e.g., kinases or proteases). Cross-reference with molecular docking simulations (AutoDock Vina) .

Q. What advanced techniques validate the stereochemistry of this compound?

- Methodological Answer :

- Vibrational Circular Dichroism (VCD) : Compare experimental VCD spectra with DFT-predicted spectra to confirm absolute configuration.

- X-ray Crystallography : Solve the crystal structure using SHELXS/SHELXD and refine with SHELXL. Anisotropic displacement parameters (ORTEP diagrams) can reveal conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.